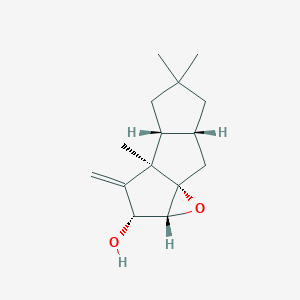

6,7-Epoxy-4(15)-hirsutene-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Epoxy-4(15)-hirsutene-5-ol is a natural product found in Lentinus crinitus with data available.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Routes:

6,7-Epoxy-4(15)-hirsutene-5-ol can be synthesized through several methods, often involving complex organic reactions. The synthesis typically includes cycloaddition reactions and radical mechanisms that create the unique tricyclic structure characteristic of hirsutene derivatives. For instance, a notable synthetic approach involves the use of cyclopentadiene and dimethyl-p-benzoquinone under thermal conditions to yield high-purity products .

Reactivity Studies:

The epoxide functional group in this compound makes it a valuable model compound for studying epoxide ring-opening reactions. This property is essential for understanding reaction mechanisms in organic chemistry and developing new synthetic methodologies .

Biological Activities

Anticancer Properties:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that related hirsutane compounds demonstrate significant antiproliferative activity against human leukemia (K562) and colon cancer (HCT116) cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Mechanisms of Action:

The compound's mechanism of action has been linked to inducing autophagy in cancer cells. Autophagy is a cellular process that can prevent tumor growth by degrading damaged organelles and proteins . The ability of this compound to modulate this pathway may provide insights into developing novel anticancer therapies.

Industrial Applications

Cosmetic Formulations:

Due to its natural origin and beneficial properties, this compound is being explored for use in cosmetic formulations. Its potential as an active ingredient in skin care products is based on its anti-inflammatory and antioxidant properties, which can enhance skin health and appearance .

Pharmaceutical Development:

The compound's unique structure allows for modifications that could lead to the development of new drugs targeting inflammatory diseases and cancers. Researchers are actively investigating its derivatives to optimize biological activity while minimizing toxicity .

| Compound Name | Cell Line | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| This compound | K562 | 12.97 | Cytotoxic |

| Sterhirsutin A | HCT116 | 10.74 | Antiproliferative |

| Sterhirsutin B | HeLa | 0.7 | Cytotoxic |

| Hirsutic Acid D | K562 | 16.29 | Cytotoxic |

| Hirsutic Acid E | HCT116 | 25.43 | Cytotoxic |

Case Studies

-

Anticancer Research:

A study investigated the effects of various hirsutane compounds on cancer cell lines, demonstrating that modifications to the epoxide group significantly influenced cytotoxicity levels. The findings suggest potential pathways for drug design targeting specific cancer types . -

Cosmetic Applications:

In a formulation study, researchers incorporated hirsutane derivatives into creams aimed at improving skin hydration and reducing inflammation. Results indicated enhanced efficacy compared to standard formulations, highlighting the compound's potential in cosmetic science .

Propiedades

Fórmula molecular |

C15H22O2 |

|---|---|

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

(1S,3R,7R,8R,10R,11R)-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-ol |

InChI |

InChI=1S/C15H22O2/c1-8-11(16)12-15(17-12)6-9-5-13(2,3)7-10(9)14(8,15)4/h9-12,16H,1,5-7H2,2-4H3/t9-,10-,11-,12-,14+,15-/m1/s1 |

Clave InChI |

QHQAVLXSWRSSCY-RJHCMKNPSA-N |

SMILES isomérico |

C[C@]12[C@@H]3CC(C[C@@H]3C[C@@]14[C@H](O4)[C@@H](C2=C)O)(C)C |

SMILES canónico |

CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C |

Sinónimos |

6,7-epoxy-4(15)-hirsutene-5-ol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.